molecular formula C12H6O4 B12794930 Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo- CAS No. 92120-02-0

Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo-

Cat. No.: B12794930
CAS No.: 92120-02-0
M. Wt: 214.17 g/mol
InChI Key: QOIISJKMQBKIBK-UHFFFAOYSA-N
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Description

Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo- is a heterocyclic compound that features a fused pyran and benzoxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo- typically involves multicomponent reactions. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in the formation of the desired pyrano-benzoxole structure .

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of microwave or ultrasound-assisted synthesis can enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as using water as a solvent or solvent-free conditions, are increasingly being adopted to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo- involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

  • Pyrano(2,3-b)quinoline derivatives
  • Pyrano(2,3-c)pyrazole derivatives
  • Pyrano(4,3-c)oxazole derivatives

Comparison: Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo- is unique due to its fused benzoxole ring, which imparts distinct electronic and steric properties compared to other pyrano derivatives. This uniqueness can result in different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

CAS No.

92120-02-0

Molecular Formula

C12H6O4

Molecular Weight

214.17 g/mol

IUPAC Name

4-oxopyrano[3,2-b][1]benzofuran-3-carbaldehyde

InChI

InChI=1S/C12H6O4/c13-5-7-6-15-11-8-3-1-2-4-9(8)16-12(11)10(7)14/h1-6H

InChI Key

QOIISJKMQBKIBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)C(=CO3)C=O

Origin of Product

United States

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